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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression and purification of recombinant

Poly(A)-Binding Protein (PABP), a key protein in mRNA metabolism. The following sections

outline the methodologies for expressing PABP in Escherichia coli and subsequent purification

using affinity chromatography. Quantitative data on expected yields and purity are summarized

for easy comparison.

Data Presentation
Table 1: Comparison of Recombinant PABP Expression Systems
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Expression
System

Host
Typical
Yield

Purity Advantages
Disadvanta
ges

Bacterial
E. coli (e.g.,

BL21(DE3))

1-10 mg/L of

culture[1]
>85%[2]

Rapid growth,

low cost,

simple

genetic

manipulation[

3]

Potential for

inclusion

body

formation,

lack of post-

translational

modifications.

Baculovirus
Insect cells

(e.g., Sf9)

2-4% of total

cell protein[4]
>95%[4]

High

expression

levels, proper

protein

folding,

suitable for

larger

proteins.

More

complex and

time-

consuming

than bacterial

expression,

higher cost.

Table 2: Purification Summary for His-tagged PABP from E. coli

Purification
Step

Total
Protein
(mg)

PABP
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Crude Lysate 500 10,000 20 100 1

Clarified

Lysate
350 9,500 27.1 95 1.4

Ni-NTA

Affinity
15 8,500 566.7 85 28.3

Size

Exclusion
10 8,000 800 80 40
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Note: The values in this table are representative and can vary depending on the specific

experimental conditions.

Experimental Protocols
I. Recombinant PABP Expression in E. coli
This protocol describes the expression of PABP with an N-terminal 6x-Histidine (His) tag in an

E. coli expression system.

1. Gene Cloning and Transformation:

The human PABPC1 coding sequence is cloned into a pET series expression vector (e.g.,

pET-28a) containing an N-terminal His-tag and a T7 promoter.

The recombinant plasmid is transformed into a suitable E. coli expression strain, such as

BL21(DE3).[5]

Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g.,

kanamycin for pET-28a).

2. Protein Expression:

Inoculate a single colony of transformed E. coli into 50 mL of LB medium with the

corresponding antibiotic and grow overnight at 37°C with shaking.

The next day, inoculate 1 L of fresh LB medium with the overnight culture to an optical

density at 600 nm (OD600) of 0.1.

Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.[6]

Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to improve

protein solubility.[7]
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Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C or used immediately for purification.

II. Purification of His-tagged PABP
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-

tagged PABP.

1. Cell Lysis:

Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM PMSF). A typical ratio is 5 mL of buffer per gram of wet cell paste.

Lyse the cells by sonication on ice. Perform short bursts of 30 seconds with 30-second

intervals to prevent overheating.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the

supernatant containing the soluble His-tagged PABP.

2. Affinity Purification:

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[3][8]

Elute the His-tagged PABP with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-

500 mM imidazole).[3]

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified

PABP.

3. (Optional) Further Purification and Buffer Exchange:

For higher purity, the eluted fractions can be pooled and subjected to size-exclusion

chromatography (gel filtration).
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The purified protein can be dialyzed against a suitable storage buffer (e.g., 20 mM HEPES

pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).

III. Purity Assessment
The purity of the recombinant PABP can be assessed by Sodium Dodecyl Sulfate-

Polyacrylamide Gel Electrophoresis (SDS-PAGE).[9][10]

Load samples from different stages of the purification process (crude lysate, flow-through,

wash, and elution fractions) onto a 10-12% polyacrylamide gel.

After electrophoresis, stain the gel with Coomassie Brilliant Blue or a similar protein stain.

A single prominent band at the expected molecular weight of PABP (approximately 70 kDa)

in the elution fractions indicates successful purification.[4] The purity can be quantified by

densitometry analysis of the stained gel.[11]
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Caption: Workflow for Recombinant PABP Expression in E. coli.
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Caption: Workflow for His-tagged PABP Purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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